molecular formula C13H17NO2 B13673293 3,4-Diisopropoxybenzonitrile

3,4-Diisopropoxybenzonitrile

Cat. No.: B13673293
M. Wt: 219.28 g/mol
InChI Key: LQLQIMSVHKDLFJ-UHFFFAOYSA-N
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Description

3,4-Diisopropoxybenzonitrile is a benzonitrile derivative featuring two isopropoxy groups at the 3- and 4-positions of the benzene ring. The nitrile group (-CN) at the 1-position contributes to its reactivity, making it a versatile intermediate in organic synthesis. Key characteristics include:

  • Molecular Formula: C₁₃H₁₇NO₂
  • Molecular Weight: 219.28 g/mol (estimated).
  • Physical Properties: Expected to exhibit low water solubility due to the hydrophobic isopropoxy groups, with moderate solubility in polar organic solvents (e.g., ethanol, acetone).
  • Applications: Likely used in pharmaceuticals, agrochemicals, or materials science as a precursor for amines, amides, or heterocycles via nitrile group transformations.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3,4-di(propan-2-yloxy)benzonitrile

InChI

InChI=1S/C13H17NO2/c1-9(2)15-12-6-5-11(8-14)7-13(12)16-10(3)4/h5-7,9-10H,1-4H3

InChI Key

LQLQIMSVHKDLFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)OC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Diisopropoxybenzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,4-Diisopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Diisopropoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Diisopropoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy groups and nitrile functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) and hypothetical analogs (3,4-Dimethoxybenzonitrile and 3,4-Diethoxybenzonitrile) to illustrate substituent effects.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Water Solubility Key Applications
3,4-Diisopropoxybenzonitrile C₁₃H₁₇NO₂ 219.28 Nitrile, two isopropoxy Low Organic synthesis intermediate
Caffeic Acid C₉H₈O₄ 180.16 Carboxylic acid, two hydroxyl Moderate Pharmaceuticals, food additives
3,4-Dimethoxybenzonitrile C₉H₉NO₂ 163.18 Nitrile, two methoxy Very low Polymer precursors
3,4-Diethoxybenzonitrile C₁₁H₁₃NO₂ 191.23 Nitrile, two ethoxy Low Agrochemical intermediates

Key Findings:

Substituent Effects on Solubility :

  • Hydroxyl groups (Caffeic Acid) enhance water solubility, while alkoxy groups (isopropoxy, methoxy, ethoxy) reduce it due to increased hydrophobicity.
  • 3,4-Diisopropoxybenzonitrile’s bulkier isopropoxy groups further lower solubility compared to methoxy/ethoxy analogs.

Reactivity and Applications :

  • Nitrile Group : Enables nucleophilic additions (e.g., hydrolysis to amides) or reductions to amines, contrasting with Caffeic Acid’s carboxylic acid, which participates in acid-base reactions or esterifications.
  • Alkoxy Groups : Provide steric hindrance, slowing electrophilic substitution reactions compared to hydroxyl-containing analogs.

Thermal Stability :

  • Nitriles generally exhibit higher thermal stability than carboxylic acids. 3,4-Diisopropoxybenzonitrile is expected to withstand higher temperatures than Caffeic Acid, which may decarboxylate under heat.

Limitations and Recommendations

  • Data Gaps : The provided evidence focuses on Caffeic Acid; empirical data for 3,4-Diisopropoxybenzonitrile (e.g., melting point, exact solubility) are unavailable.
  • Future Work : Experimental studies (e.g., HPLC, DSC) are needed to validate predicted properties and explore catalytic applications of the nitrile group.

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